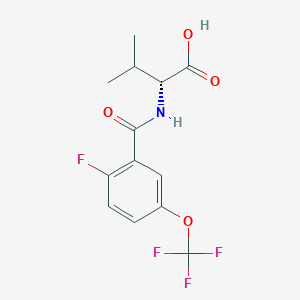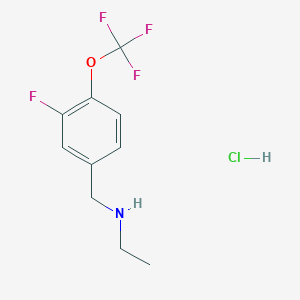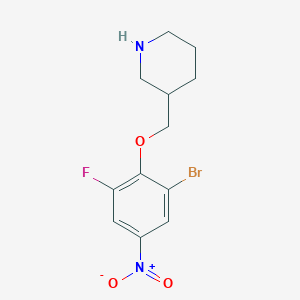
(R)-2-(2-Fluoro-5-(trifluoromethoxy)benzamido)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(2-Fluoro-5-(trifluoromethoxy)benzamido)-3-methylbutanoic acid is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorinated benzamido group and a trifluoromethoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Fluoro-5-(trifluoromethoxy)benzamido)-3-methylbutanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the fluorinated benzamido group and the trifluoromethoxy substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(2-Fluoro-5-(trifluoromethoxy)benzamido)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-(2-Fluoro-5-(trifluoromethoxy)benzamido)-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of fluorinated and trifluoromethoxy substituents on biological activity. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicine, ®-2-(2-Fluoro-5-(trifluoromethoxy)benzamido)-3-methylbutanoic acid has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.
Mecanismo De Acción
The mechanism of action of ®-2-(2-Fluoro-5-(trifluoromethoxy)benzamido)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzamido group and trifluoromethoxy substituent may enhance binding affinity and selectivity, leading to specific biological effects. The pathways involved in its mechanism of action can include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(2-Fluoro-5-(trifluoromethyl)benzamido)-3-methylbutanoic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
®-2-(2-Fluoro-5-(methoxy)benzamido)-3-methylbutanoic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
®-2-(2-Fluoro-5-(trifluoromethoxy)benzamido)-3-ethylbutanoic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of ®-2-(2-Fluoro-5-(trifluoromethoxy)benzamido)-3-methylbutanoic acid lies in its specific combination of fluorinated benzamido and trifluoromethoxy substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
(2R)-2-[[2-fluoro-5-(trifluoromethoxy)benzoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F4NO4/c1-6(2)10(12(20)21)18-11(19)8-5-7(3-4-9(8)14)22-13(15,16)17/h3-6,10H,1-2H3,(H,18,19)(H,20,21)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPXTRMFSGPFDI-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=C(C=CC(=C1)OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)C1=C(C=CC(=C1)OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(3-Iodophenyl)methyl]cyclopentanamine](/img/structure/B8127660.png)
![Ethyl 3-[4-(4-aminophenoxy)phenyl]propionate](/img/structure/B8127663.png)






